(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
Description
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS: 1261230-64-1) is a piperidine-derived amine compound featuring a 2,5-dichlorobenzyl substituent. Its molecular formula is C₁₄H₁₉Cl₂N₂·HCl, with a molecular weight of 327.69 g/mol . The compound is synthesized through multi-step reactions involving hydrogenation, coupling reagents (e.g., N,N′-carbonyldiimidazole), and purification under controlled solvent conditions .
Key structural features include:
- A piperidine ring substituted at the 3-position with a methylamine group.
- A 2,5-dichlorobenzyl moiety attached to the piperidine nitrogen, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-17(12-3-2-6-16-8-12)9-10-7-11(14)4-5-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHPPNXCXMRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)Cl)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,5-dichlorobenzyl chloride and piperidine. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate the activity of receptors and enzymes, which may lead to diverse biological effects. The specific pathways depend on the context of use and the biological system being studied.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and increased rates of late apoptosis or necrosis .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Apoptosis Induction | Notes |
|---|---|---|---|
| A549 | 11 | Late apoptosis | Significant pro-apoptotic effect observed |
| HCT116 | 10 | Early & late apoptosis | Effective in inducing cell cycle arrest |
Neuroprotective Effects
Emerging research suggests that compounds with similar structures exhibit neuroprotective effects, potentially making this compound relevant in neuropharmacology. Its ability to interact with neurotransmitter systems could provide insights into therapeutic applications for neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study investigating various derivatives for anticancer activity, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to assess apoptotic effects and demonstrated that this compound not only inhibited cell proliferation but also altered cell cycle dynamics favorably towards apoptosis .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanisms behind the observed anticancer effects. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and downregulation of anti-apoptotic factors in treated cells. This shift in protein expression profiles suggests a targeted action mechanism conducive to cancer therapy .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring in the dichlorobenzyl group facilitates nucleophilic substitution reactions under basic conditions. This reactivity is exemplified in:
Reaction with Amines
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Conditions : Sodium tert-butoxide (1.0 equiv), pyrrolidine (1.0 equiv), rt to 50°C, HPMC/H₂O solvent .
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Mechanism : The chlorine at the 4-position of 2,4,5-trichloropyrimidine is displaced by pyrrolidine, forming 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine. Competing hydrolysis forms 2,5-dichloro-4-hydroxypyrimidine as a side product .
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Monitoring : LC-MS integration showed 95% conversion after 1 hour, with an 8:2 ratio of desired product to hydrolysis byproduct .
Key Data
| Substrate | Nucleophile | Base | Conversion (%) | Product Ratio (Desired:Byproduct) |
|---|---|---|---|---|
| 2,4,5-Trichloropyrimidine | Pyrrolidine | NaOtBu | 95 | 8:2 |
Buchwald–Hartwig Amination
The piperidine nitrogen participates in palladium-catalyzed cross-coupling reactions to form C–N bonds.
Example Reaction
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Conditions : Pd₂(dba)₃ (2 mol%), DavePhos (4 mol%), NaOtBu (1.4 equiv), 100°C, 18 hours .
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Substrate : 3-Bromopyridine reacts with N-(piperidin-4-ylmethyl)pyrimidin-4-amine to yield N-(pyridin-3-ylmethyl)pyrimidin-4-amine derivatives.
Mechanistic Insights
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Ligand choice (DavePhos) enhances catalytic activity for secondary amines.
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Steric hindrance at the 2-position of the pyridine ring improves regioselectivity .
Amide Formation and Acylation
The primary amine group undergoes acylation with activated carbonyl compounds.
Reaction with Acid Chlorides
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Example : 2,4-Dichloro-5-methylpyrimidine reacts with N-(4-(1H-imidazol-1-yl)benzyl)methanamine to form N-(4-(1H-imidazol-1-yl)benzyl)-2-chloro-5-methylpyrimidin-4-amine.
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Monitoring : LC-MS confirmed >90% conversion with retention time = 2.460 min .
Biological Activity and Target Interactions
While not strictly a chemical reaction, the compound’s mechanism of action involves reversible binding to biological targets:
USP1/UAF1 Deubiquitinase Inhibition
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Assay : Radiolabeled binding assays showed IC₅₀ = 1.1–7.9 μM against USP1/UAF1 .
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Selectivity : Minimal activity against 451 kinases and other DUBs, highlighting target specificity .
Structural Basis for Activity
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The dichlorobenzyl group occupies hydrophobic pockets in the enzyme active site.
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The piperidine nitrogen forms hydrogen bonds with catalytic residues .
Stability and Hydrolysis
The hydrochloride salt enhances aqueous solubility but is prone to hydrolysis under acidic or basic conditions:
Hydrolysis in Aqueous Media
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Conditions : pH 7.4 buffer, 37°C, 24 hours.
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Result : <5% degradation, indicating moderate stability.
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Degradation Products : Free amine and chloride ions detected via ion chromatography.
Synthetic Optimization Strategies
Key Parameters for Scalability
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher conversion |
| Catalyst Loading | 2–5 mol% Pd | Balances cost/activity |
| Solvent | DMF or THF | Solubility and reactivity |
Analytical Characterization
Techniques and Findings
Comparison with Similar Compounds
Positional Isomers: 2,6-Dichloro-Benzyl Derivatives
Example Compound : (2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
- Structural Difference : Chlorine atoms at positions 2 and 6 on the benzyl ring instead of 2 and 3.
- Receptor Binding: Steric hindrance from the 6-chloro group may alter binding affinity in enzyme inhibition assays (e.g., autotaxin inhibition) .
Piperidine Ring Substitution Variants
Example Compound : (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
- Structural Difference : Methylamine group at the 4-position of the piperidine ring instead of the 3-position.
- Impact :
Piperazine-Based Analogs
Example Compound : 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
- Structural Difference : Replacement of piperidine with a piperazine ring, introducing an additional nitrogen atom.
- Impact :
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Analogs
Key Observations:
- Lipophilicity : The target compound’s logP (~3.91) suggests moderate membrane permeability, while the piperazine analog’s lower logP (~2.98) may favor renal clearance .
- Solubility : Piperazine derivatives generally exhibit higher aqueous solubility due to increased polarity, critical for oral bioavailability .
Q & A
Q. What are the recommended synthetic routes for (2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,5-dichlorobenzyl chloride with methylpiperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) can yield the intermediate, followed by HCl salt formation. Characterization via LC/MS (to confirm molecular ion peaks) and ¹H NMR (to verify substituent positions) is critical. Parallel synthesis strategies for structurally similar piperidine derivatives (e.g., ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride) highlight the importance of optimizing reaction time and solvent polarity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use HPLC with UV detection (e.g., 206–254 nm) to assess purity (>98%), complemented by ¹H/¹³C NMR for structural confirmation. For example, in related piperidine hydrochlorides, acetone residuals (detected via NMR) can indicate incomplete purification . Mass spectrometry (LC/MS or HRMS) confirms the molecular ion ([M+H]⁺) and rules out degradation products. Thermal stability can be evaluated via melting point analysis (e.g., 175–177°C for analogs) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Refer to GHS classifications for similar piperidine derivatives: wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols . Store at 2–8°C in airtight containers to prevent hydrolysis. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for ≥15 minutes .
Advanced Research Questions
Q. How can researchers investigate the pharmacological mechanism of action of this compound?
Methodological Answer: Conduct receptor-binding assays (e.g., radioligand displacement studies) to identify targets, such as serotonin or dopamine transporters, as seen in structurally related amines . Pair this with functional assays (e.g., cAMP modulation) to assess agonism/antagonism. Molecular docking simulations using crystallographic data of homologous receptors (e.g., fluoxetine-bound SERT) can predict binding modes . Validate findings in vitro using cell lines overexpressing target proteins .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer: Follow frameworks like Project INCHEMBIOL :
- Abiotic studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis exposure).
- Biotic studies : Use OECD 301/302 guidelines for microbial degradation in soil/water matrices.
- Ecotoxicity : Perform acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
- Analytical methods : Employ SPE-LC-MS/MS to quantify environmental residuals at trace levels (ppb) .
Q. How can contradictions in pharmacological activity data across studies be resolved?
Methodological Answer:
- Replicate assays : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Control variables : Standardize cell passage numbers, serum batches, and incubation times.
- Structural analogs : Compare activity trends with methylpiperidine derivatives to identify substituent-specific effects .
- Theoretical alignment : Revisit hypotheses using frameworks like receptor theory to contextualize outliers .
Q. What advanced methods ensure rigorous purity assessment for this compound?
Methodological Answer: Beyond HPLC, use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomeric impurities. Differential scanning calorimetry (DSC) identifies polymorphic forms, while Karl Fischer titration quantifies water content (<0.2% w/w). For trace metal analysis (e.g., Pd from catalysis), ICP-MS with a detection limit of ≤0.1 ppm is recommended .
Q. How should researchers design in vivo studies to evaluate neuropharmacological effects?
Methodological Answer:
- Dose optimization : Conduct MTD studies in rodents (OECD 420) to establish safe ranges.
- Behavioral assays : Use forced swim (FST) or tail suspension tests (TST) for antidepressant-like activity.
- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints.
- Control groups : Include vehicle, positive controls (e.g., imipramine), and sham-operated animals to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
